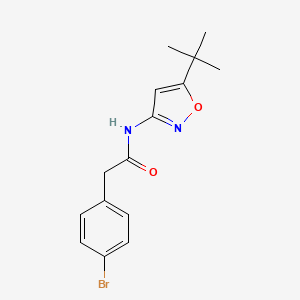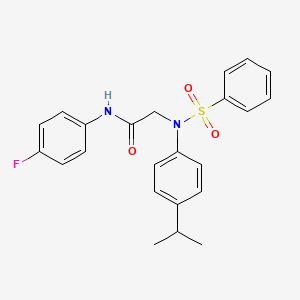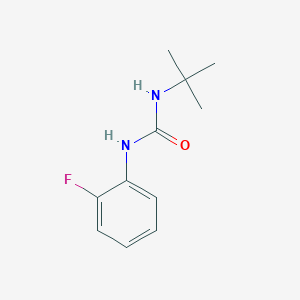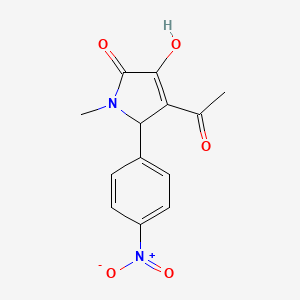![molecular formula C18H16Cl2N2O3S B5124833 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5124833.png)
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide, commonly known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DBeQ has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of DBeQ involves its ability to inhibit the activity of Hsp90, a molecular chaperone protein that plays a key role in the folding and stabilization of various client proteins involved in cell signaling, cell cycle regulation, and apoptosis. By inhibiting the activity of Hsp90, DBeQ destabilizes its client proteins, leading to their degradation and subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DBeQ has been found to exhibit various biochemical and physiological effects, including inhibition of NF-κB activation, induction of apoptosis, inhibition of tumor growth, and inhibition of viral replication. Additionally, DBeQ has been found to exhibit anti-angiogenic properties by inhibiting the formation of new blood vessels, which is a key process involved in tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DBeQ in lab experiments is its potent and specific inhibitory activity against Hsp90, which makes it a valuable tool for studying the role of Hsp90 in various disease conditions. Additionally, DBeQ exhibits low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of using DBeQ in lab experiments is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain experimental setups. Additionally, DBeQ can exhibit off-target effects on other molecular chaperones, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on DBeQ, including:
1. Further elucidation of the molecular mechanisms underlying its anti-inflammatory, anti-cancer, and anti-viral properties.
2. Development of more potent and specific inhibitors of Hsp90 based on the structure of DBeQ.
3. Investigation of the potential of DBeQ in combination therapy with other anti-cancer or anti-viral agents.
4. Exploration of the potential of DBeQ in the treatment of other disease conditions, such as neurodegenerative disorders and autoimmune diseases.
Conclusion:
DBeQ is a promising small molecule inhibitor with potential therapeutic applications in various disease conditions. Its potent and specific inhibitory activity against Hsp90 makes it a valuable tool for studying the role of Hsp90 in disease pathogenesis, and its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully elucidate its molecular mechanisms of action and to explore its potential in combination therapy and in the treatment of other disease conditions.
Méthodes De Synthèse
DBeQ can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with thioethanol, followed by the reaction of the resulting product with 4-nitrophenylacrylamide. The final product is purified through column chromatography and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
DBeQ has been widely studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit potent anti-inflammatory properties by inhibiting the activation of NF-κB, a key transcription factor involved in the regulation of immune response. DBeQ has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, DBeQ has been found to exhibit anti-viral properties by inhibiting the replication of various viruses, including HIV and hepatitis B virus.
Propriétés
IUPAC Name |
(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c19-15-5-4-14(17(20)11-15)12-26-10-9-21-18(23)8-3-13-1-6-16(7-2-13)22(24)25/h1-8,11H,9-10,12H2,(H,21,23)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEIRPXHYGVPRS-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5124764.png)
![N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5124778.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5124784.png)




![1-(2-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5124837.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5124840.png)
![(2E)-N-{[3-methyl-7-(6-quinoxalinylcarbonyl)-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B5124848.png)

![4-(4-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5124861.png)
